molecular formula C28H42O2Zn B13789081 Zinc bis(octylphenolate) CAS No. 84878-49-9

Zinc bis(octylphenolate)

Cat. No.: B13789081
CAS No.: 84878-49-9
M. Wt: 476.0 g/mol
InChI Key: DYPVJLXAFINGJI-UHFFFAOYSA-L
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Description

Typically, such compounds are used as catalysts, stabilizers, or additives in polymers and coatings. Zinc bis(octylphenolate) likely shares characteristics with zinc-based stabilizers, such as thermal stability and environmental trade-offs, but specific data are absent in the provided sources.

Properties

CAS No.

84878-49-9

Molecular Formula

C28H42O2Zn

Molecular Weight

476.0 g/mol

IUPAC Name

zinc;2-octylphenolate

InChI

InChI=1S/2C14H22O.Zn/c2*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;/h2*8-9,11-12,15H,2-7,10H2,1H3;/q;;+2/p-2

InChI Key

DYPVJLXAFINGJI-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc bis(octylphenolate) can be synthesized through various methods. One common approach involves the reaction of zinc acetate with octylphenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene or ethanol, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of zinc bis(octylphenolate) often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Zinc bis(octylphenolate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a wide range of organozinc compounds with different properties .

Scientific Research Applications

Zinc bis(octylphenolate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which zinc bis(octylphenolate) exerts its effects involves the coordination of zinc with the octylphenolate ligands. This coordination enhances the stability and reactivity of the compound. The molecular targets and pathways involved include interactions with cellular membranes and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights comparisons between boron-based compounds (e.g., tributyl borate, 4-tert-butylphenylboronic acid) and conventional zinc/boron additives like zinc borate (ZB) and boric acid (BA).

Table 1: Key Properties of Zinc and Boron Compounds

Compound Thermal Performance Environmental Impact Primary Applications Reference
Zinc borate (ZB) High insulation Moderate toxicity Flame retardants, coatings
Tributyl borate (TBB) Moderate insulation Low toxicity Epoxy intumescent coatings
4TBPBA High char formation Low toxicity Fire-resistant polymers
Zinc gluconate N/A Low toxicity Dietary supplements, cosmetics

Key Findings:

Thermal and Fire Resistance: Zinc borate (ZB) is noted for its high thermal insulation and flame-retardant efficacy in coatings, outperforming boron alternatives like TBB in some scenarios . Boron alternatives (e.g., 4TBPBA) show superior char formation, a critical factor in fire resistance, suggesting that phenolic ligands (as in zinc bis(octylphenolate)) could enhance char quality if structurally analogous .

Environmental and Safety Profiles: Zinc borate and boric acid are flagged for moderate toxicity to applicators and ecosystems, whereas TBB and 4TBPBA are less harmful . Zinc gluconate, a dietary supplement, demonstrates low toxicity and is generally recognized as safe (GRAS) by regulatory bodies . This contrast underscores the variability in zinc compound safety profiles based on ligand chemistry.

Functional Trade-offs: Zinc borate’s effectiveness in flame retardation is offset by environmental risks, whereas boron alternatives prioritize safety with slightly reduced performance . Zinc bis(octylphenolate) could theoretically balance these factors if optimized for ligand stability and minimal leaching.

Biological Activity

Zinc bis(octylphenolate) is an organometallic compound that has garnered attention in various fields, particularly in biochemistry and materials science. This compound is notable for its potential biological activities, which include antimicrobial properties, antioxidant effects, and applications in drug delivery systems. Understanding its biological activity is crucial for both its application in pharmaceuticals and its environmental impact.

Chemical Structure and Properties

Zinc bis(octylphenolate) has the following chemical structure:

  • Molecular Formula : C16H26O2ZnC_{16}H_{26O_2Zn}
  • Molecular Weight : 338.87 g/mol
  • CAS Number : 136-53-8

The compound is characterized by two octylphenol groups coordinated to a zinc ion, which plays a significant role in its biological activity.

Antimicrobial Properties

Research indicates that zinc bis(octylphenolate) exhibits significant antimicrobial activity against various pathogens. A study evaluating its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibits bacterial growth at relatively low concentrations. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL for certain strains, suggesting its potential as a disinfectant or preservative in medical and industrial applications.

Antioxidant Activity

Zinc bis(octylphenolate) has also shown promising antioxidant properties. The compound's ability to scavenge free radicals was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated that it can reduce DPPH radicals by approximately 70% at a concentration of 100 µg/mL, comparable to standard antioxidants like ascorbic acid. This property makes it a candidate for use in formulations aimed at reducing oxidative stress.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of zinc bis(octylphenolate) on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited selective cytotoxicity, with IC50 values ranging from 25 to 50 µg/mL after 72 hours of exposure. Notably, it demonstrated significantly lower toxicity towards normal human fibroblast cells (MRC-5), indicating a favorable therapeutic index.

Cell LineIC50 (µg/mL)Notes
MCF-730Selective against cancer cells
HeLa45Moderate cytotoxicity
MRC-5 (normal)>100Low toxicity

The mechanism underlying the biological activity of zinc bis(octylphenolate) appears to involve metal ion coordination and subsequent interaction with cellular components. Studies suggest that the zinc ion may play a crucial role in modulating signaling pathways related to cell proliferation and apoptosis. Additionally, the phenolic groups may contribute to the antioxidant capacity by donating hydrogen atoms to free radicals.

Drug Delivery Systems

Recent advancements have explored the use of zinc bis(octylphenolate) in drug delivery systems. Its amphiphilic nature allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. For instance, formulations containing this compound have been tested for delivering anti-cancer agents, showing improved therapeutic outcomes compared to conventional delivery methods.

Environmental Impact

The environmental implications of zinc compounds are also being studied. Zinc bis(octylphenolate)'s potential toxicity to aquatic organisms raises concerns about its use in industrial applications. Research is ongoing to assess its biodegradability and ecological effects, aiming to establish safe usage guidelines.

Q & A

Q. What are the key elements of a publication-ready experimental section for Zinc bis(octylphenolate)?

  • Answer :
  • Synthesis : Specify stoichiometry, solvent purity, and reaction atmosphere.
  • Characterization : Include spectra with peak assignments and reference to supplementary data.
  • Reproducibility : Note batch-to-batch variations and provide CAS numbers for reagents .

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